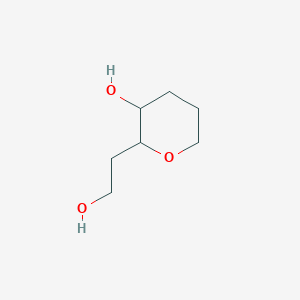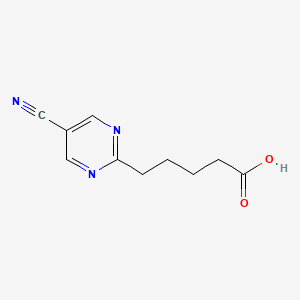
5-(5-Cyanopyrimidin-2-YL)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Cyanopyrimidin-2-YL)pentanoic acid is an organic compound characterized by the presence of a cyanopyrimidine ring attached to a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid typically involves the reaction of a suitable pyrimidine derivative with a pentanoic acid precursor. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Cyanopyrimidin-2-YL)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyanopyrimidine ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring or the pentanoic acid chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-(5-Cyanopyrimidin-2-YL)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 5-(5-Cyanopyrimidin-2-YL)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrimidine ring can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The pentanoic acid chain may also play a role in the compound’s overall bioactivity by affecting its solubility and cellular uptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(5-Cyanopyrimidin-2-YL)pentanoate: This compound is similar in structure but contains an ethyl ester group instead of a carboxylic acid group.
2-Pyrimidinepentanoic acid, 5-cyano-: Another structurally related compound with similar chemical properties.
Uniqueness
5-(5-Cyanopyrimidin-2-YL)pentanoic acid is unique due to its specific combination of a cyanopyrimidine ring and a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
220574-85-6 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
5-(5-cyanopyrimidin-2-yl)pentanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-5-8-6-12-9(13-7-8)3-1-2-4-10(14)15/h6-7H,1-4H2,(H,14,15) |
Clé InChI |
KGUDCWUPQKNBAW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)CCCCC(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



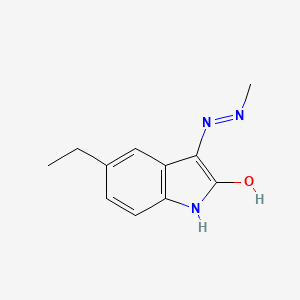
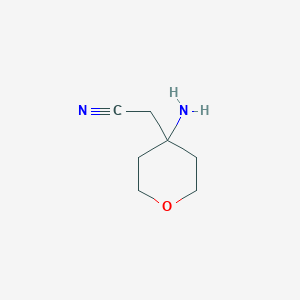
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
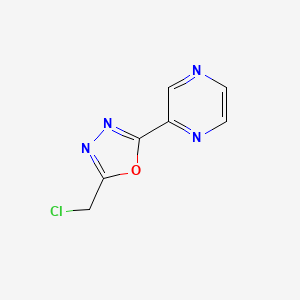
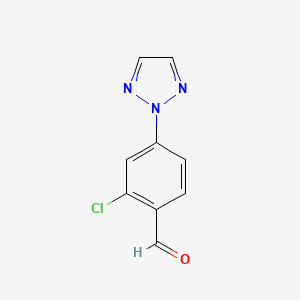
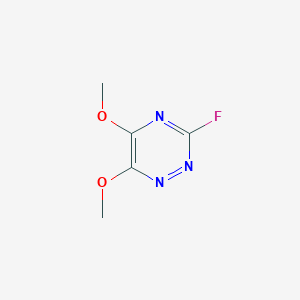
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
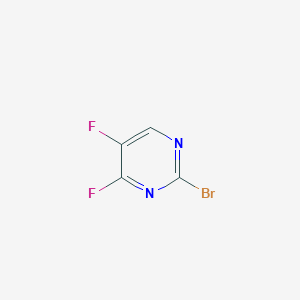
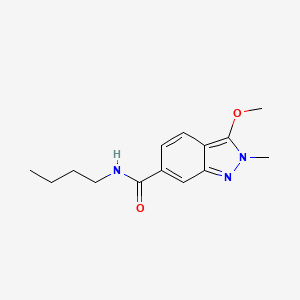
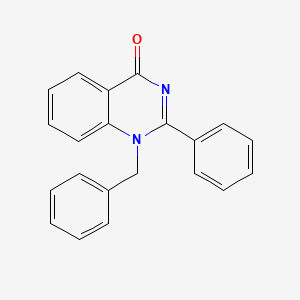
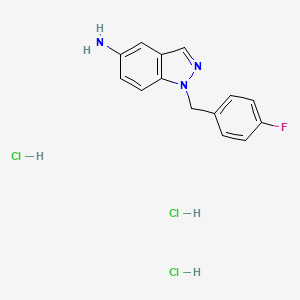
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
